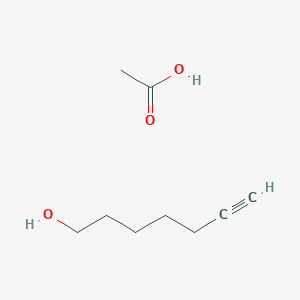

Acetic acid;hept-6-yn-1-ol

Description

Foundational Concepts of Acetylenic Esters and Terminal Alkynes

Strategic Utility of Acetylenic Moieties in Chemical Synthesis

The acetylenic, or alkyne, moiety is a powerful tool in the arsenal (B13267) of synthetic organic chemists. mdpi.com Its high reactivity and linear geometry make it a valuable building block for a wide array of chemical transformations. mdpi.com Terminal alkynes, such as the one present in hept-6-yn-1-yl acetate (B1210297), are particularly useful due to the acidity of the terminal proton, which can be removed by a strong base to form a highly nucleophilic acetylide anion. organicchemistrytutor.comucalgary.ca This anion can then participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. organicchemistrytutor.com

The carbon-carbon triple bond itself can undergo a plethora of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. masterorganicchemistry.commsu.edu These reactions allow for the conversion of the alkyne into other functional groups like alkenes and alkanes, further expanding its synthetic utility. masterorganicchemistry.com Moreover, alkynes can participate in cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex cyclic and acyclic systems. rsc.org

Importance of the Ester Functionality in Organic Reactivity

The ester functional group is another key player in organic chemistry, known for its versatility in synthesis and its presence in many naturally occurring compounds. solubilityofthings.comnumberanalytics.com Esters serve as important intermediates, allowing for the formation of a variety of other functional groups. numberanalytics.com For instance, they can be hydrolyzed to produce carboxylic acids and alcohols, reduced to form primary alcohols, or reacted with Grignard reagents to yield tertiary alcohols. libretexts.org

The reactivity of esters is centered around the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. solubilityofthings.com This reactivity is harnessed in important reactions like the Claisen condensation, which forms β-keto esters, and saponification, the base-promoted hydrolysis of esters. solubilityofthings.comnumberanalytics.comlibretexts.org The stability of the ester group under various conditions also makes it a useful protecting group for carboxylic acids. teachy.ai

Evolution of Synthetic Strategies for Long-Chain Acetylenic Esters

Historical Milestones in Acetylenic Ester Synthesis

The synthesis of acetylenic esters has a rich history, with early methods often relying on the reaction of metal acetylides with chloroformates or the dehydrohalogenation of α,β-dihalogeno esters. A significant advancement came with the work of Stang and others in the 1980s, who developed methods for preparing alkynyl carboxylates and sulfonates using polyvalent iodonium (B1229267) species. acs.orgacs.org Another notable historical method involves the thermolysis of α-acylmethylenephosphoranes to produce electron-deficient acetylenes. orgsyn.org These foundational methods paved the way for more sophisticated and efficient strategies.

Recent Advancements in Alkyne and Acetate Chemistry

Modern synthetic chemistry has seen a surge in the development of new and improved methods for the synthesis and functionalization of alkynes and esters. Transition-metal catalysis, particularly with palladium and copper, has become a cornerstone for alkyne functionalization. rsc.orgnih.gov These catalysts enable a wide range of transformations, including cross-coupling reactions, annulations, and carbene insertions, often with high selectivity and efficiency. mdpi.comrsc.orgnih.gov

Recent progress has also been made in the direct C-H functionalization of N-heterocyclic N-oxides with terminal alkynes, offering a more atom-economical approach to synthesizing complex molecules. acs.org Furthermore, the development of multicomponent reactions involving alkynes has provided rapid access to diverse molecular scaffolds from simple starting materials. rsc.org In the realm of ester chemistry, new catalytic methods for esterification and transesterification continue to be developed, with a focus on milder reaction conditions and broader substrate scope. The use of organocatalysts and biocatalysts is also gaining traction as a more sustainable alternative to traditional metal-based catalysts.

Chemical Properties of Hept-6-yn-1-yl Acetate and Related Compounds

| Property | Value |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol nih.gov |

| IUPAC Name | hept-6-enyl acetate nih.gov |

| CAS Number | 5048-30-6 nih.gov |

Properties

CAS No. |

93184-64-6 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

acetic acid;hept-6-yn-1-ol |

InChI |

InChI=1S/C7H12O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h1,8H,3-7H2;1H3,(H,3,4) |

InChI Key |

SLYKTNJUWBTOOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C#CCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Hept 6 Yn 1 Yl Acetate and Analogous Alkynyl Acetates

Esterification Pathways of Hept-6-yn-1-ol

The most direct route to hept-6-yn-1-yl acetate (B1210297) is through the esterification of hept-6-yn-1-ol. This can be achieved via several protocols.

Direct Esterification Protocols

Direct esterification involves the reaction of hept-6-yn-1-ol with acetic acid or its anhydride (B1165640). While specific conditions for hept-6-yn-1-ol are not widely reported, analogous reactions with other alcohols are well-established. These reactions are typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often require removal of water to drive the equilibrium towards the product.

A common laboratory-scale procedure would involve refluxing hept-6-yn-1-ol with an excess of acetic anhydride and a catalytic amount of a strong acid or a Lewis acid. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Indirect Esterification via Activated Precursors

Indirect methods involve the conversion of the alcohol to a more reactive intermediate. For instance, hept-6-yn-1-ol can be deprotonated with a strong base to form an alkoxide, which then reacts with an activated acetylating agent like acetyl chloride. This method is often preferred for sensitive substrates or when milder reaction conditions are required.

Another approach involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the esterification of hept-6-yn-1-ol with acetic acid under mild, neutral conditions.

Carbon-Carbon Bond Formation Strategies Leading to Hept-6-yn-1-yl Acetate Frameworks

An alternative synthetic approach involves forming the carbon skeleton of the target molecule through carbon-carbon bond formation reactions, with the ester functionality being introduced either before or after the key bond-forming step.

Alkyne Functionalization for Ester Formation

The functionalization of alkynes provides a versatile route to various organic compounds, including esters. acs.org One such method involves the PIFA (phenyliodine bis(trifluoroacetate)) mediated esterification of alkynes with alcohols, which proceeds through the oxidative cleavage of the carbon-carbon triple bond. organic-chemistry.org While this specific reaction would not yield hept-6-yn-1-yl acetate directly, it highlights a strategy where an alkyne is a precursor to an ester.

Furthermore, transition metal-catalyzed functionalization of alkynes with organoboron reagents offers a pathway to stereochemically defined multisubstituted alkenes, which can be precursors to esters. acs.org Gold-catalyzed four-component multifunctionalization of alkynes has also been reported, allowing for the formation of multiple new bonds and the introduction of various functional groups. nih.gov

Coupling Reactions Involving Acetylenic Intermediates

Coupling reactions are a powerful tool for constructing the carbon framework of molecules like hept-6-yn-1-yl acetate. acs.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netlibretexts.orgmasterorganicchemistry.com These reactions typically involve the coupling of a terminal alkyne with a suitable electrophile.

The Sonogashira reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction is conducted under mild conditions, often at room temperature and in the presence of a mild base. wikipedia.org

A plausible synthetic route to a precursor of hept-6-yn-1-yl acetate using a Sonogashira coupling would involve reacting a protected 5-halopentan-1-ol with a protected acetylene. For example, coupling 5-iodopent-1-yl acetate with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group, would yield hept-6-yn-1-yl acetate. The reaction mechanism involves a catalytic cycle with both palladium and copper intermediates. wikipedia.org The Sonogashira coupling has been successfully employed in the synthesis of complex molecules, including natural products and organic materials. libretexts.orgwikipedia.org

Table 1: Key Synthetic Reactions

| Reaction Type | Reactants | Products | Catalysts/Reagents | Reference |

| Direct Esterification | Hept-6-yn-1-ol, Acetic Anhydride | Hept-6-yn-1-yl Acetate | Acid catalyst (e.g., H₂SO₄) | General Knowledge |

| Indirect Esterification | Hept-6-yn-1-ol, Acetyl Chloride | Hept-6-yn-1-yl Acetate | Base (e.g., Pyridine) | General Knowledge |

| PIFA-Mediated Esterification | Alkynes, Alcohols | Carboxylic Esters | PIFA | organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Substituted Alkyne | Pd catalyst, Cu co-catalyst, Base | libretexts.orgwikipedia.org |

Silylium-Catalyzed Alkynylation

The use of silylium (B1239981) ions as potent Lewis acids has emerged as a valuable strategy for promoting C-C bond formation, including the alkynylation of various substrates. While direct silylium-catalyzed alkynylation of hept-6-yn-1-ol with an acetylating agent to form hept-6-yn-1-yl acetate is not extensively documented, the principles can be extrapolated from related transformations.

Silylium-catalyzed processes often involve the activation of a substrate by a silylium ion, rendering it susceptible to nucleophilic attack. For instance, the alkynylation of benzylic acetates has been successfully achieved using catalytic amounts of a silylium ion precursor, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or by using bistriflimide to generate the reactive silylium species in situ. researchgate.netd-nb.info In a typical reaction, the silylium ion activates the acetate leaving group, facilitating its departure and the formation of a carbocationic intermediate. This intermediate is then trapped by a silylated alkyne, such as trimethylsilylacetylene, to furnish the alkynylated product. researchgate.netd-nb.info

A proposed catalytic cycle for the silylium-catalyzed alkynylation of an acetate is depicted below:

Table 1: Proposed Catalytic Cycle for Silylium-Catalyzed Alkynylation

| Step | Description |

| 1. Activation | The silylium ion ([SiR₃]⁺) activates the acetate substrate, promoting the departure of the acetate group. |

| 2. Carbocation Formation | A carbocationic intermediate is formed. |

| 3. Nucleophilic Attack | A silylated alkyne attacks the carbocation, forming a new C-C bond. |

| 4. Regeneration of Catalyst | The silylium group is eliminated, regenerating the catalyst and yielding the final alkynylated product. |

This is a generalized representation and the specific intermediates may vary depending on the substrate and reaction conditions.

While this methodology has been demonstrated effectively for benzylic systems, its application to non-benzylic alcohols like hept-6-yn-1-ol would require further investigation to overcome potential challenges such as the stability of the corresponding carbocation. Alternative silylium-catalyzed methods involve the C(sp)-H silylation of terminal alkynes, which could then be functionalized. nih.govchemistryviews.orgorganic-chemistry.orgjyu.fi

Other Metal-Catalyzed Carbon-Carbon Bond Formations

A plethora of metal-catalyzed reactions are available for the synthesis of alkynyl acetates. These methods offer high efficiency and functional group tolerance. The direct synthesis of hept-6-yn-1-yl acetate can be envisioned through the esterification of hept-6-yn-1-ol, which itself can be synthesized via various metal-catalyzed cross-coupling reactions.

Standard esterification procedures, such as reaction with acetyl chloride or acetic anhydride in the presence of a base, can convert hept-6-yn-1-ol to the desired acetate. google.com The synthesis of the precursor alcohol, hept-6-yn-1-ol, can be achieved through methods like the coupling of a protected 6-halo-1-hexanol with a terminal alkyne, often catalyzed by palladium and copper catalysts (Sonogashira coupling).

Enantioselective and Diastereoselective Synthesis of Chiral Alkynyl Esters

The development of stereoselective methods for the synthesis of chiral alkynyl esters is of paramount importance for applications in medicinal chemistry and materials science.

Asymmetric Addition Reactions to Aldehydes

A powerful strategy for the enantioselective synthesis of chiral propargylic alcohols, which are precursors to chiral alkynyl esters, involves the asymmetric addition of terminal alkynes to aldehydes. These reactions are typically catalyzed by chiral metal complexes. For example, the addition of a terminal alkyne to an aldehyde in the presence of a chiral zinc-amino alcohol complex can afford the corresponding chiral secondary alcohol with high enantioselectivity. Subsequent esterification would then yield the desired chiral alkynyl ester.

Stereocontrol in Hydroxylation and Esterification Sequences

Another approach to chiral alkynyl esters involves the stereocontrolled hydroxylation of an alkyne followed by esterification. While the direct syn-dihydroxylation of internal alkynes with reagents like potassium permanganate (B83412) or osmium tetroxide tends to produce diketones, enzymatic methods can offer high stereoselectivity. organic-chemistry.org For instance, certain enzymes can catalyze the stereoselective benzylic hydroxylation of alkylbenzenes. d-nb.info Applying similar enzymatic or chemo-catalytic strategies to specifically designed alkynyl substrates could provide a route to chiral alcohols, which can then be esterified to the corresponding chiral alkynyl acetates. Diastereoselective reductions of ynones can also furnish chiral propargylic alcohols.

Multicomponent Reaction (MCR) Approaches for Acetylenic Ester Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to diverse molecular scaffolds. jmaterenvironsci.com Acetylenic esters are valuable substrates in this context due to their electrophilic nature. jmaterenvironsci.com

Acetylenic Esters as Key Substrates in MCRs

Acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and alkyl propiolates, are frequently employed as electrophilic components in MCRs. jmaterenvironsci.com They readily react with nucleophiles to generate zwitterionic intermediates that can be trapped by a third component, leading to the formation of highly functionalized molecules in a single step. jmaterenvironsci.com

Table 2: Examples of Multicomponent Reactions Involving Acetylenic Esters

| MCR Name | Reactants | Product Type |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid (or an acetylenic acid) | α-Acyloxy amide |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid (or an acetylenic acid) | Bis-amide |

| Isocyanide-based MCRs with Triphenylphosphine | Isocyanide, Acetylenic Ester, a CH-acid | Highly substituted heterocycles |

The Passerini reaction, one of the oldest MCRs, involves the reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgslideshare.netorganic-chemistry.orgnih.govresearchgate.net If an acetylenic acid is used as the carboxylic acid component, this provides a direct route to acetylenic ester-containing structures.

The Ugi four-component reaction is another powerful MCR that combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide. researchgate.netorganic-chemistry.orgrsc.orgwikipedia.orgnih.gov The incorporation of an acetylenic moiety can be achieved by using an acetylenic aldehyde, amine, or carboxylic acid as one of the components.

MCRs for the Synthesis of Propargylamines and Heterocycles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Alkynyl acetates, such as hept-6-yn-1-yl acetate, are valuable substrates in these reactions, particularly for the synthesis of propargylamines and various heterocyclic systems.

A prominent example is the A³ (aldehyde-alkyne-amine) coupling reaction. This three-component reaction involves an aldehyde, an amine, and a terminal alkyne to produce a propargylamine (B41283). The reaction is typically catalyzed by a transition metal, with copper and gold complexes being widely used. mdpi.comresearchgate.net The general mechanism involves the in situ formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of a metal-acetylide species, which is generated from the terminal alkyne and the metal catalyst. rsc.org

The resulting propargylamines are not merely synthetic endpoints but serve as crucial intermediates for building more complex molecular architectures, especially heterocycles. rsc.org For instance:

Oxazolidinones: Propargylamines can undergo a subsequent carboxylative cyclization with carbon dioxide (CO₂) to yield 1,3-oxazolidin-2-ones. This transformation often proceeds in high yield and can be performed as a one-pot reaction following the A³ coupling. mdpi.com

Triazoles: The terminal alkyne functionality within the propargylamine structure can participate in cycloaddition reactions. A common application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole rings. rsc.org

Pyrroles and Quinolines: Propargylamines are documented as precursors in the synthesis of a variety of other heterocyclic compounds, including pyrroles and quinolines, through various cyclization strategies. rsc.org

The versatility of MCRs allows for the rapid generation of a library of structurally diverse compounds from simple starting materials. researchgate.net

Table 1: Examples of Multicomponent Reactions (MCRs) Utilizing Terminal Alkynes

| Heterocycle | Reactants | Catalyst/Conditions | Description |

| Propargylamine | Aldehyde, Amine, Terminal Alkyne | Cu(I) or Au-nanoparticles | The A³ coupling reaction is a direct method for synthesizing propargylamine derivatives. mdpi.comrsc.org |

| Oxazolidinone | Aldehyde, Amine, Terminal Alkyne, CO₂ | Cu(I), then AgOBz | A tandem A³ coupling followed by a carboxylative cyclization of the intermediate propargylamine with CO₂. mdpi.comrsc.org |

| 1,2,3-Triazole | Terminal Alkyne, Azide, Epoxide | CuCl/Me₄Phen | A four-component reaction to synthesize triazoles bearing β-hydroxy chalcogenides. rsc.org |

| Pyrrole | Dialkyl Acetylenedicarboxylate, Diacetyl, Ammonium Acetate | Ph₃P | A Hantzsch-type three-component reaction where a deactivated alkyne is activated by a phosphine (B1218219). mdpi.com |

Synthesis of Other Key Intermediates for Hept-6-yn-1-ol Derivatization

Beyond their use in MCRs, hept-6-yn-1-ol and its derivatives are valuable starting materials for creating other key synthetic intermediates. Derivatization can occur at either the hydroxyl group or the terminal alkyne, enabling the construction of a wide array of functionalized molecules.

A cornerstone reaction for modifying the terminal alkyne is the Sonogashira coupling . This cross-coupling reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Using hept-6-yn-1-ol or its acetate as the alkyne component, a diverse range of aryl or heterocyclic moieties can be appended to the C7 chain. For example, the coupling of a heptynol derivative with an ortho-functionalized iodoarene is a key step in the synthesis of complex enediyne systems fused to heterocycles like benzothiophene. spbu.ru

The hydroxyl group of hept-6-yn-1-ol provides another site for derivatization. Standard organic transformations can convert it into other functional groups, creating different classes of intermediates:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functionalities can then be used in other reactions, such as Wittig olefinations or amide couplings, to further extend the carbon chain or introduce new functional groups. spbu.ru

Esterification: Besides simple acetylation, the alcohol can be esterified with more complex carboxylic acids to introduce specific functionalities or to act as a protecting group. For example, esterification with a phytyl-containing acid has been used in the synthesis of precursors for photosynthetic hydroporphyrins. rsc.org

Halogenation: Conversion of the alcohol to an alkyl halide (e.g., using PBr₃ or SOCl₂) creates an electrophilic center, enabling nucleophilic substitution reactions to introduce amines, azides, or other nucleophiles.

These derivatization strategies significantly broaden the synthetic utility of the simple hept-6-yn-1-ol backbone, making it a versatile building block for complex target molecules. spbu.ru

Table 2: Key Derivatization Reactions of Hept-6-yn-1-ol

| Reaction | Reagents | Functional Group Targeted | Resulting Intermediate | Application Example |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Terminal Alkyne | Aryl/Vinyl-substituted Heptynol | Synthesis of functionalized enediynes fused to heterocycles. wikipedia.orgspbu.ru |

| Oxidation | PCC, DMP, or TEMPO | Hydroxyl | Aldehyde or Carboxylic Acid | Precursor for Wittig reactions or amide bond formations. spbu.ru |

| Esterification | Carboxylic Acid (or acyl chloride), DCC or EDC | Hydroxyl | Ester | Introduction of complex side chains; precursor synthesis. rsc.org |

| Iodocyclization | Iodine | Diacetylene system derived from heptynol | 2-Ethynyl-3-iodoheteroindene | Synthesis of asymmetrically substituted enediynes. spbu.ru |

Computational and Theoretical Chemistry Insights into Hept 6 Yn 1 Yl Acetate Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of complex organic and organometallic reactions. ehu.esacs.org By calculating the electronic structure of molecules, DFT can be used to map out the potential energy surfaces of reactions, identifying key transition states and intermediates.

The reactivity of enynes like hept-6-yn-1-yl acetate (B1210297) is often governed by their interaction with metal catalysts. Gold(I) and platinum(II) complexes, for instance, are known to catalyze the cycloisomerization of 1,5- and 1,6-enynes. DFT studies on these systems have been instrumental in identifying the structures of the transition states and intermediates that dictate the reaction outcomes. acs.org

For a generic 1,6-enyne, a typical gold-catalyzed cycloisomerization is proposed to proceed through the initial η2-coordination of the gold catalyst to the alkyne. This activation facilitates an intramolecular nucleophilic attack by the alkene, leading to the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate. The geometry of the transition state leading to this intermediate is crucial for determining the stereoselectivity of the reaction. DFT calculations have shown that the degree of distortion of the alkenyl and alkynyl groups in this transition state influences which diastereomer is preferentially formed. acs.org

In the context of hept-6-yn-1-yl acetate, the presence of the acetate group could open up alternative reaction pathways. For example, a nih.govnih.gov-sigmatropic rearrangement of the propargylic acetate moiety can lead to an allene (B1206475) intermediate. DFT calculations on similar propargyl ester reactions have elucidated the energetic landscape of such rearrangements, showing that they often proceed through a low-energy transition state to form a stable pentadienyl cation intermediate when catalyzed by gold(I). beilstein-journals.org

Table 1: Computed Energetic Data for a Model Gold(I)-Catalyzed nih.govnih.gov-Rearrangement/Nazarov Reaction of a 3-Substituted Piperidine Enynyl Acetate beilstein-journals.org

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| I | Gold-alkyne complex | 0.0 |

| TS1 | First transition state for nih.govnih.gov-rearrangement | +12.2 |

| II | Cyclic intermediate | +4.1 |

| TS2 | Second transition state for ring opening | +8.1 (relative to II) |

| III | Pentadienyl cation intermediate | -5.4 |

| TS3 | Transition state for Nazarov cyclization | +19.6 (relative to III) |

| IV | Cyclized intermediate | +14.2 |

This table illustrates the energetic pathway for a related enynyl acetate, providing a model for the potential reactivity of hept-6-yn-1-yl acetate.

The energetic profile of a reaction, as calculated by DFT, provides a quantitative measure of the feasibility of a proposed mechanism. The activation barriers (the energy difference between reactants and transition states) and the relative energies of intermediates determine the kinetics and thermodynamics of the transformation.

For iron-catalyzed intramolecular [2+2] cycloaddition and cycloisomerization of enyne acetates, DFT studies have mapped out the potential energy surfaces for different spin states of the iron catalyst. acs.org These calculations revealed that the reaction initiates with a 1,2-acyloxy migration to form an iron carbene. The subsequent steps and their energetic costs dictate whether the final product is a [2+2] cycloaddition adduct or a cycloisomerized allene. The rate-determining step in the cycloisomerization pathway was identified as the 1,4-acyloxy migration. acs.org

In gold-catalyzed reactions of propargyl esters, DFT calculations have shown that in the absence of other nucleophiles, a Rautenstrauch-type rearrangement to form cyclopentenone derivatives is energetically favorable. frontiersin.org The calculated activation free energy for the key 5-exo-dig cyclization is relatively low, making this a facile process. frontiersin.org The presence of external nucleophiles, such as water or alcohols, can lead to competing hydration or addition reactions, and DFT can predict the chemoselectivity by comparing the energetic barriers of these competing pathways. frontiersin.org

Quantum Chemical Prediction of Reactivity and Selectivity

Quantum chemical methods can go beyond mechanistic elucidation to predict the inherent reactivity and selectivity of molecules. By analyzing the electronic properties of the reactants, it is possible to anticipate how they will behave in a chemical reaction.

For reactions involving terminal alkynes, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations have been fundamental in understanding the reaction mechanism and the role of the catalyst. The calculations show that the reaction proceeds through a copper acetylide intermediate, and the rate-limiting step is the C-N bond formation to generate a strained copper metallacycle. nih.gov The calculated activation barrier for the catalyzed reaction is significantly lower than that of the uncatalyzed thermal cycloaddition, explaining the dramatic rate acceleration. nih.gov

The reactivity of hept-6-yn-1-yl acetate in similar cycloaddition reactions can be predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals determine how the molecule will interact with other reagents. For instance, in a 1,3-dipolar cycloaddition, the energy gap between the HOMO of the alkyne and the LUMO of the dipole (or vice versa) is a key determinant of reactivity. d-nb.info Computational studies have shown that substituents that raise the HOMO energy of the dipole or lower the LUMO energy of the dipolarophile (the alkyne) can accelerate the reaction. d-nb.info

Furthermore, DFT can be used to predict the regioselectivity of reactions. In the case of unsymmetrical alkynes, different products can be formed depending on the orientation of the attacking reagent. By calculating the energies of the transition states leading to the different regioisomers, the preferred reaction pathway can be identified.

Mechanistic Investigations through Computational Modeling

Computational modeling allows for the systematic investigation of various mechanistic hypotheses and the exploration of factors that control reactivity and selectivity. For complex catalytic cycles, such as those involving transition metals, computational studies can track the flow of atoms and electrons throughout the reaction, providing a detailed, step-by-step picture of the transformation. ehu.es

In the study of ruthenium-catalyzed propargylic substitution reactions, DFT calculations have been used to examine the effect of substituents at the propargylic position on both enantioselectivity and reactivity. nih.gov These studies build a transition-state model that can explain the observed stereochemical outcomes. For example, the substitution of a methyl group at the propargylic position was found to reverse the stereoselectivity compared to the unsubstituted analogue. nih.gov Such insights are invaluable for the rational design of catalysts and substrates to achieve desired reaction outcomes.

For hept-6-yn-1-yl acetate, computational modeling could be employed to investigate a range of potential transformations. These could include:

Intramolecular cyclization: Modeling the cycloisomerization under various catalytic conditions (e.g., with gold, platinum, or indium catalysts) to predict the most likely cyclic products and the stereoselectivity of their formation. pku.edu.cnresearchgate.net

nih.govnih.gov-Sigmatropic Rearrangement: Calculating the energetic profile for the rearrangement of the acetate group to form an allene, and subsequent reactions of this intermediate. beilstein-journals.org

Intermolecular Reactions: Simulating reactions with various nucleophiles or electrophiles at either the alkyne or the ester functionality to predict the site of reaction and the structure of the products.

Table 2: Key Computational Chemistry Terms and Their Relevance

| Term | Definition | Relevance to Hept-6-yn-1-yl Acetate |

| Density Functional Theory (DFT) | A computational method for calculating the electronic structure of atoms, molecules, and solids. | Used to determine the geometries and energies of reactants, products, intermediates, and transition states for reactions involving hept-6-yn-1-yl acetate. ehu.esacs.org |

| Transition State | A high-energy configuration along the reaction coordinate that separates reactants from products. | Identifying the structure and energy of transition states is key to understanding the kinetics and mechanism of reactions such as cycloisomerization or rearrangement. acs.orgbeilstein-journals.org |

| Intermediate | A relatively stable species that is formed in one step of a reaction and consumed in a subsequent step. | DFT can help to identify and characterize intermediates like metal-carbene complexes or cationic species in the reactions of hept-6-yn-1-yl acetate. beilstein-journals.orgpku.edu.cn |

| Energetic Profile | A graph showing the change in energy as a reaction progresses from reactants to products. | Provides a quantitative understanding of the feasibility of different reaction pathways and helps to identify the rate-determining step. acs.orgfrontiersin.org |

| Frontier Molecular Orbitals (FMOs) | The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Their energies and shapes are used to predict the reactivity and selectivity of hept-6-yn-1-yl acetate in reactions like cycloadditions. d-nb.info |

By leveraging the insights gained from computational studies on analogous systems, a comprehensive understanding of the potential reactivity of hept-6-yn-1-yl acetate can be developed. These theoretical predictions can, in turn, guide future experimental investigations into the rich chemistry of this and related compounds.

Strategic Applications of Hept 6 Yn 1 Yl Acetate in Diverse Organic Synthesis

Building Blocks for Complex Molecular Architectures

The dual functionality of hept-6-yn-1-yl acetate (B1210297) provides chemists with a powerful tool for elaborating molecular complexity. The terminal alkyne group is particularly useful for carbon-carbon bond-forming reactions, such as the Sonogashira coupling, while the acetate moiety can be carried through multiple synthetic steps or be hydrolyzed to reveal a primary alcohol for further functionalization.

This strategic utility is demonstrated in its conversion to more complex intermediates. For instance, hept-6-yn-1-yl acetate serves as a precursor for vinyl triflates, which are highly valuable substrates for a variety of cross-coupling reactions, thereby enabling the assembly of intricate carbon skeletons. rsc.org Furthermore, the core structure is integral to gold-catalyzed cascade reactions that yield complex carbocyclic systems like 1H-indenes from 1,4-enyne acetate substrates. monash.edu The versatility of this structural motif is also highlighted in the total synthesis of natural products; a closely related chiral heptene (B3026448) derivative, (2R,4S,5S)-4-{[(tert-Butyl)diphenylsilyl]oxy}-5-hydroxyhept-6-en-2-yl Acetate, was employed as a key intermediate in the stereoselective total synthesis of Botryolide E, a naturally occurring γ-lactone derivative. researchgate.net

Precursors to Biologically Relevant Scaffolds

The hept-6-yn-1-yl acetate framework is not only a synthetic workhorse but also a precursor to molecules with significant biological relevance. The alkyne zipper reaction, which isomerizes internal alkynes to terminal ones, is a key method for producing the hept-6-yn-1-ol precursor, which has been utilized in the synthesis of insect sex pheromone mimics. mdpi.comsemanticscholar.org Moreover, derivatives of hept-6-yn-1-ol are instrumental in synthesizing complex natural products. A notable example is the use of (R)-4-((hept-6-yn-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane in the synthesis of the Pericharaxins, which are epimeric hydroxy-polyene glycerol (B35011) ethers isolated from marine sponges. ifremer.frird.fr

Tetronic acids represent a class of biologically important compounds, with ascorbic acid (Vitamin C) being a prominent member. nih.gov An efficient asymmetric synthesis of optically active tetronic acids has been developed using optically active γ-hydroxy-α,β-acetylenic esters as key precursors. nih.gov The general strategy involves the enantioselective addition of an aldehyde to a propiolate to generate the chiral acetylenic ester. This intermediate then undergoes a highly regioselective hydration reaction catalyzed by a platinum(II) complex, Zeise's dimer, which specifically attacks the β-position of the alkyne to form the tetronic acid ring system. nih.gov

The enantiomeric purity of the final tetronic acid products closely mirrors that of the starting acetylenic esters, demonstrating the effectiveness of this method. Although not directly employing hept-6-yn-1-yl acetate, the underlying acetylenic alcohol structure is an ideal substrate for this type of transformation. nih.gov

Table 1: Enantiomeric Purity in the Asymmetric Synthesis of Tetronic Acids

| Entry | Starting Aldehyde | Enantiomeric Excess (ee) of Starting Ester (%) | Enantiomeric Excess (ee) of Tetronic Acid Product (%) |

|---|---|---|---|

| 1 | Pentanal | 95 | 94 |

| 2 | Hexanal | 94 | 93 |

| 3 | Heptanal | 94 | 94 |

| 4 | 3-Methylbutanal | 93 | 92 |

| 5 | Cyclohexanecarboxaldehyde | 94 | 92 |

| 6 | o-Methylbenzaldehyde | 95 | 94 |

Data sourced from a study on the regiospecific hydration of γ-hydroxy-α,β-acetylenic esters. nih.gov

The terminal alkyne of hept-6-yn-1-yl acetate is a masked carbonyl group, which can be revealed through reactions like hydration or oxidation. This provides access to a variety of polyfunctionalized carbonyl compounds. A prime example is its role in the synthesis of 6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl acetate. rsc.org In this sequence, the hept-6-yn-1-yl acetate is first prepared and then transformed into the corresponding vinyl triflate, a versatile functionalized carbonyl precursor ready for further elaboration through cross-coupling chemistry. rsc.org

Intermediate in the Synthesis of Optically Active Compounds

Hept-6-yn-1-yl acetate and its derivatives are valuable intermediates in the synthesis of chiral molecules. The ability to introduce chirality and carry it through synthetic sequences makes this scaffold particularly useful in asymmetric synthesis.

The aforementioned asymmetric synthesis of tetronic acids is a clear example, where optically active acetylenic precursors lead to optically active heterocyclic products. nih.gov The framework is also central to producing chiral pheromones. google.com Furthermore, related chiral propargylic acetates have been shown to undergo platinum-catalyzed intramolecular substitutions, providing a pathway to optically active nitrogen-containing heterocycles. nih.gov The synthesis of (+)-(S)-Hept-1-en-6-yn-3-yl benzoate, a structurally analogous compound, further underscores the utility of this carbon backbone in creating chiral building blocks for enantioselective synthesis. rug.nl

Utility in the Construction of Macrocyclic and Heterocyclic Systems

The terminal alkyne and distal acetate group make hept-6-yn-1-yl acetate an excellent substrate for cyclization reactions, leading to both macrocycles and heterocycles.

Heterocyclic Systems: The terminal alkyne is perfectly poised for participation in a variety of cyclization reactions to form heterocyclic rings.

Nitrogen Heterocycles: Propargylic acetates with tethered nucleophiles, such as amino alcohols, undergo platinum-catalyzed intramolecular cyclization to generate substituted morpholines and other N-heterocycles. nih.gov

Isoquinolones: Aryl alkynes derived from the hept-1-yne core can undergo palladium-catalyzed carbonylative annulation to produce isoquinolones, a scaffold present in many natural products and biologically active molecules like rosettacin. chinesechemsoc.org

Complex Heterocycles: The hept-1-yne moiety is frequently installed via Sonogashira coupling and serves as a key structural element in the subsequent construction of complex heterocyclic systems, including cinnolines and benzothiophene-fused enediynes. mdpi.comspbu.ru

Macrocyclic Systems: The bifunctional nature of the molecule is ideally suited for macrocyclization strategies. The alkyne and the functional group at the other end of the chain can be made to react intramolecularly. A prominent example is the synthesis of macrocyclic lactones via alkyne metathesis. In one such synthesis, hept-5-yn-1-ol, a close isomer of the precursor to hept-6-yn-1-yl acetate, is used as a key building block. google.com This demonstrates the potential of the C7 acetylenic backbone in ring-closing metathesis reactions to form large ring structures. google.comrsc.org

Precursors for Stereoselective Synthesis of Unsaturated Esters

α,β-Unsaturated esters are ubiquitous structural motifs in biologically active molecules, and their stereoselective synthesis is of high importance. rsc.orgnih.gov While not a direct application of hept-6-yn-1-yl acetate, established methodologies highlight its potential as a precursor in this area. A highly (E)-stereoselective, one-pot synthesis for β,β-disubstituted α,β-unsaturated esters has been developed. rsc.orgnih.gov This method involves the allylic rearrangement of an enol phosphate (B84403), which is generated from a β-keto ester. The resulting (E)-vinyl phosphate can then undergo stereoretentive Negishi cross-coupling to yield a variety of (E)-α,β-unsaturated esters with excellent stereoselectivity (>99% E). rsc.orgnih.gov The acetate functionality within hept-6-yn-1-yl acetate could be incorporated into such a β-keto ester framework, thus providing a pathway for its use in the stereoselective synthesis of complex unsaturated esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.